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Compound of Interest

Compound Name: Azalein

Cat. No.: B14164049

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Azalein,
a naturally occurring flavonol with significant interest in phytochemical and pharmacological
research. This document collates available Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopic data, alongside detailed
experimental protocols to aid in the identification and characterization of this compound.

Chemical Structure and Properties

Azalein, also known as Azaleatin 3-O-a-L-rhamnoside, is a flavonoid glycoside. Its structure
consists of the aglycone azaleatin linked to a rhamnose sugar moiety.

Table 1: Chemical Identity of Azalein
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Property Value

2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-
Systematic IUPAC Name 3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-
methyloxan-2-ylJoxy}-4H-1-benzopyran-4-one

Synonyms Azaleatin 3-O-a-L-rhamnoside
Molecular Formula C22H22011

Molar Mass 462.407 g/mol

CAS Number 29028-02-2

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of Azalein. The
following sections summarize the available NMR, MS, and UV-Vis data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published dataset specifically for Azalein is not readily available in
consolidated form, data for structurally similar flavonoid rhamnosides, such as quercetin-3-O-
rhamnoside, provide a strong basis for the expected chemical shifts. The signals for the
aglycone portion of Azalein would be very similar to those of Azaleatin, and the rhamnoside
moiety would exhibit characteristic signals.

Table 2: Predicted *H-NMR and 3C-NMR Data for Azalein (Note: This data is predicted based
on known values for similar flavonoid glycosides and the aglycone, Azaleatin. Actual
experimental values may vary slightly.)
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Position

Predicted **C-NMR (ppm)

Predicted *H-NMR (ppm,
multiplicity, J in Hz)

Aglycone (Azaleatin)

2 157.1 -

3 134.8 -

4 178.3 -

5 161.9 -

6 98.4 6.17 (d, J =1.8)

7 164.6 -

8 93.4 6.34 (d, J =1.8)

9 158.0 -

10 104.6 -

1 121.6 -

2' 115.0 7.30(d, J=1.9)

3' 145.1 -

4 148.5 -

5' 115.6 6.89 (d, J=8.2)

6' 121.5 7.28 (dd, J=8.2, 2.3)
7-OCHs - ~3.8

Rhamnoside Moiety

1" 102.2 5.32 (d, J = 1.4)

2" 70.8 4.19 (dd,J=3.2,1.4)
3" 70.7 3.71(dd, J=9.1,3.7)
4" 71.9 3.32(dd, J=9.6,5.9)
5" 70.6 3.39 (dd, J=9.6, 5.9)
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6" (CHs) 16.3 0.91 (d, J = 6.0)

Mass Spectrometry (MS)

Mass spectrometry of Azalein would be expected to show a molecular ion peak corresponding
to its molecular weight, along with fragmentation patterns characteristic of flavonoid glycosides.
The primary fragmentation would involve the loss of the rhamnosyl moiety.

Table 3: Predicted Mass Spectrometry Data for Azalein

lon Predicted m/z Description

[M+H]*+ 463.1235 Protonated molecular ion

[M-H]~ 461.1089 Deprotonated molecular ion
+Na . odium adduct

[M+Na]* 485.1054 Sodi dd

Fragment corresponding to the

[M-rhamnosyl]~ 315.0512 _
aglycone, Azaleatin

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to
as Band | and Band Il. For Azalein, these bands would be indicative of the flavonol structure.
The UV-visible spectrum of the aglycone, azaleatin, shows characteristic absorption bands that
are influenced by the substitution pattern of the flavonoid core.[1]

Table 4: Predicted UV-Vis Absorption Maxima (Amax) for Azalein in Methanol

Associated Structural

Band Predicted Amax (nm)

Feature
Band | ~350 - 385 Cinnamoyl system (B-ring)
Band Il ~250 - 270 Benzoyl system (A-ring)

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b14164049?utm_src=pdf-body
https://www.benchchem.com/product/b14164049?utm_src=pdf-body
https://www.benchchem.com/product/b14164049?utm_src=pdf-body
https://www.researchgate.net/figure/UV-visible-spectra-of-flavonoids-showing-absorption-bands-and-their-shifts-after-they_fig2_360935345
https://www.benchchem.com/product/b14164049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14164049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following sections provide detailed methodologies for the spectroscopic analysis of
flavonoids like Azalein. These are generalized protocols that may require optimization for
specific instrumentation and sample matrices.

NMR Spectroscopy Protocol

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the purified Azalein sample in a suitable
deuterated solvent (e.g., DMSO-ds, Methanol-da).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H-NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical
parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C-NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
A larger number of scans will be required compared to *H-NMR.

e 2D-NMR Experiments: For complete structural assignment, perform 2D-NMR experiments
such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum
Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
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Diagram 1: General workflow for NMR analysis of Azalein.

Mass Spectrometry (LC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of Azalein.
Methodology:

o Sample Preparation: Prepare a dilute solution of the purified Azalein sample in a solvent
compatible with the LC-MS system (e.g., methanol or acetonitrile/water mixture).

o Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system
coupled to a Mass Spectrometer (MS). A C18 column is commonly used for flavonoid
separation. The mobile phase typically consists of a gradient of water and acetonitrile, often
with a small amount of formic acid to improve ionization.

o Mass Spectrometric Detection: Analyze the eluting compounds using an electrospray
ionization (ESI) source in both positive and negative ion modes. Acquire full scan mass
spectra to determine the molecular ion and tandem MS (MS/MS) spectra to study the
fragmentation patterns.
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Diagram 2: General workflow for LC-MS analysis of Azalein.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption maxima of Azalein.
Methodology:

o Sample Preparation: Prepare a stock solution of the purified Azalein in a UV-transparent
solvent, typically methanol. Prepare a series of dilutions to find a concentration that gives an
absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Spectral Acquisition: Scan the sample from approximately 200 to 600 nm. Use the pure
solvent as a blank to zero the instrument. Record the wavelengths of maximum absorbance
(Amax).[2]
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Diagram 3: General workflow for UV-Vis analysis of Azalein.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource
for the identification and characterization of Azalein. While a complete experimental dataset for
Azalein remains to be consolidated in the literature, the provided information, based on closely
related compounds and general flavonoid chemistry, offers a robust framework for researchers
in the fields of natural product chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Azalein: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14164049#spectroscopic-data-of-azalein-nmr-ms-uv-
Vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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